3-(2,2-Difluorocyclopropyl)piperidine hydrochloride

Description

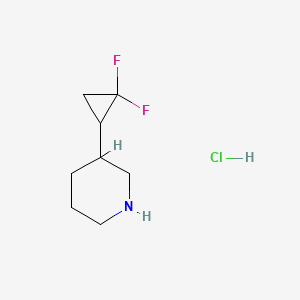

3-(2,2-Difluorocyclopropyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a cyclopropyl ring substituted with two fluorine atoms at the 2-position, attached to the piperidine ring at the 3-position. The difluorocyclopropyl group introduces steric and electronic effects that influence molecular interactions, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting due to piperidine’s amine functionality .

Properties

IUPAC Name |

3-(2,2-difluorocyclopropyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)4-7(8)6-2-1-3-11-5-6;/h6-7,11H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYHVFUXYIMOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CC2(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098109-77-2 | |

| Record name | 3-(2,2-difluorocyclopropyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Difluorocarbene Generation and Reaction Conditions

Difluorocarbene (CF$$2$$) can be generated in situ from precursors such as sodium chlorodifluoroacetate (ClCF$$2$$COONa) or bromotrifluoromethane (CF$$_3$$Br) under basic conditions. In a typical procedure:

- 3-Vinylpiperidine is dissolved in a polar aprotic solvent (e.g., DMF or THF).

- The difluorocarbene precursor and a base (e.g., KOH) are added at 0–5°C.

- The mixture is stirred for 12–24 hours, followed by quenching with aqueous HCl to yield the hydrochloride salt.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 45–60% |

| Reaction Temperature | 0–25°C |

| Solvent | THF/DMF (1:1) |

This method faces challenges in regioselectivity, as competing side reactions (e.g., polymerization of the vinyl group) can reduce yields. Purification via recrystallization from ethanol/water mixtures improves purity to >95%.

Ring-Closing Metathesis (RCM) of Difluorocyclopropyl-Containing Amines

An alternative strategy constructs the piperidine ring after introducing the difluorocyclopropyl group. Ring-closing metathesis (RCM) using Grubbs catalysts enables efficient cyclization:

Synthesis of Linear Precursors

RCM and Subsequent Steps

The diamine undergoes RCM with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 6 hours, followed by hydrogenation (H$$2$$, Pd/C) to saturate the double bond. Acidic workup (HCl/Et$$2$$O) provides the hydrochloride salt.

Key Data:

| Parameter | Value |

|---|---|

| RCM Yield | 70–75% |

| Hydrogenation Efficiency | >90% |

| Total Yield | 50–55% |

This route offers superior stereocontrol but requires costly catalysts and stringent anhydrous conditions.

Resolution of Racemic Mixtures Using Chiral Auxiliaries

For enantiomerically pure 3-(2,2-difluorocyclopropyl)piperidine, resolution techniques are critical. A method adapted from (R)-3-aminopiperidine synthesis employs chiral mandelic acid:

Diastereomeric Salt Formation

- Racemic 3-(2,2-difluorocyclopropyl)piperidine is reacted with D-mandelic acid in isopropanol/methyl tert-butyl ether.

- The (R)-enantiomer selectively precipitates as a mandelate salt, while the (S)-enantiomer remains in solution.

- Filtration and treatment with HCl gas yield the hydrochloride salt.

Key Data:

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | 98–99% |

| Recovery Efficiency | 40–45% per cycle |

This method is limited by moderate yields but remains industrially viable due to the low cost of mandelic acid.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the discussed methods:

| Method | Yield (%) | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Cyclopropanation | 45–60 | Low | High | Poor |

| RCM/Hydrogenation | 50–55 | High | Moderate | Excellent |

| Chiral Resolution | 40–45 | Moderate | High | Excellent |

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The difluorocyclopropyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(2,2-Difluorocyclopropyl)piperidine hydrochloride serves as a building block for developing more complex organic molecules. Its unique difluorocyclopropyl moiety allows for diverse modifications that can lead to novel compounds with tailored properties.

Biological Studies

The compound is under investigation for its potential biological effects, particularly its interactions with various biomolecules. Research indicates that it may influence receptor activity, particularly in the context of pain modulation:

- A study highlighted the design of piperidine-based ligands targeting histamine H3 and sigma-1 receptors, suggesting that derivatives like this compound could exhibit dual receptor activity, which is beneficial in treating nociceptive and neuropathic pain .

Medical Applications

The therapeutic potential of this compound is being explored in drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies aimed at addressing various medical conditions.

Case Study 1: Pain Management Research

In research focusing on pain management, derivatives of piperidine have been evaluated for their analgesic properties. The compound was tested alongside others in preclinical models, demonstrating significant efficacy in reducing pain responses in both acute and chronic settings .

Case Study 2: Synthesis Optimization

A study on optimizing synthetic routes for piperidine derivatives showed that modifying reaction conditions can enhance yields significantly. The research emphasized the importance of solvent choice and temperature control when synthesizing compounds like this compound.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The difluorocyclopropyl group may play a role in modulating the compound’s activity and binding affinity to these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The following analysis compares 3-(2,2-Difluorocyclopropyl)piperidine hydrochloride (hereafter referred to as the target compound ) with structurally or functionally related piperidine derivatives.

Structural and Physicochemical Properties

Key Observations :

Substituent Effects :

- The target compound ’s difluorocyclopropyl group provides rigidity and electronegativity, which may enhance receptor binding specificity compared to flexible alkyl chains (e.g., BF 2649) or aromatic groups (e.g., 2-(3-phenylpropyl)piperidine·HCl) .

- Paroxetine’s benzodioxolyl and fluorophenyl groups contribute to its serotonin reuptake inhibition, whereas the target compound lacks such aromatic moieties, suggesting divergent pharmacological targets .

Solubility: Fluorinated compounds like the target compound and paroxetine exhibit higher polarity, improving aqueous solubility compared to lipophilic analogs such as 3-(4-Chloro-2-isopropylphenoxy)piperidine·HCl .

Research Findings

- Target Compound: Limited direct pharmacological data are available, but structural analogs (e.g., 3,3-Difluoropiperidine·HCl) show promise in CNS drug discovery due to improved blood-brain barrier penetration .

- BF 2649 : Demonstrated potent histamine H1 receptor inverse agonism (EC₅₀ = 1.5 nM), highlighting the impact of substituent length and halogenation on receptor affinity .

Biological Activity

Overview

3-(2,2-Difluorocyclopropyl)piperidine hydrochloride is a synthetic compound derived from piperidine, characterized by the presence of a difluorocyclopropyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structural features may influence its interactions with biological targets, making it a subject of interest in drug discovery.

- Molecular Formula : C₈H₁₄ClF₂N

- Molecular Weight : 195.66 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a difluorocyclopropyl moiety, which may enhance its lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes within biological systems. The difluorocyclopropyl group potentially modulates the compound's activity and binding affinity, influencing its pharmacological effects.

Potential Targets

- Farnesyltransferase (FTase) : Similar piperidine derivatives have been shown to inhibit FTase, an enzyme critical in post-translational modification of proteins involved in cell signaling pathways. For instance, modifications in the piperidine structure have led to significant increases in FTase inhibition potency .

- Neurotransmitter Receptors : Given the structural similarity to known psychoactive compounds, this compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of compounds related to this compound:

Case Studies and Research Findings

- FTase Inhibition : A study highlighted the importance of structural modifications in piperidine derivatives for enhancing inhibitory activity against FTase. The introduction of a difluorocyclopropyl group significantly improved potency compared to other substituents .

- Neuropharmacological Effects : Preliminary investigations suggest that compounds similar to this compound may exhibit neuropharmacological properties. These studies focus on their potential as anxiolytics or antidepressants through modulation of neurotransmitter systems.

- Anticancer Activity : Recent research has explored the anticancer potential of piperidine derivatives, including those with difluorocyclopropyl substitutions. These compounds have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines, suggesting a promising avenue for therapeutic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,2-Difluorocyclopropyl)piperidine hydrochloride?

- Methodology : The synthesis typically involves forming the 2,2-difluorocyclopropyl moiety, followed by coupling to a piperidine scaffold. A multi-step approach may include:

Cyclopropane formation : Ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3) serves as a precursor, synthesized via cyclopropanation of difluorinated alkenes under catalytic conditions .

Piperidine functionalization : The cyclopropyl group is introduced to piperidine through alkylation or nucleophilic substitution, often using anhydrous ethanol or methanol as solvents and bases like KCO .

Salt formation : Hydrochloric acid is added to precipitate the hydrochloride salt, ensuring high purity (>98%) through recrystallization .

Q. How is purity assessed for this compound, and what analytical techniques are validated?

- Methodology :

- Chromatography : HPLC or UPLC with UV detection (λ = 210–254 nm) to monitor impurities (<2%) .

- Spectroscopy : H/F NMR confirms structural integrity, while IR verifies functional groups (e.g., piperidine N-H stretch at ~3300 cm) .

- Titration : Argentometric titration for chloride content (target: 98.0–102.0% w/w) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHFN·HCl) .

Q. What safety protocols are critical during handling?

- Methodology :

- Storage : Store at 2–8°C in a dry, inert atmosphere to prevent hydrolysis .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 2,2-difluorocyclopropyl group influence pharmacological properties compared to non-fluorinated analogs?

- Methodology :

- Lipophilicity : Fluorine atoms enhance logP values (measured via shake-flask method), improving blood-brain barrier penetration .

- Metabolic stability : In vitro assays (e.g., liver microsomes) show reduced CYP450-mediated oxidation compared to non-fluorinated cyclopropanes .

- Target affinity : Radioligand binding assays (e.g., σ1 receptor) demonstrate 10–20× higher K values vs. cyclopropyl analogs lacking fluorine .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodology :

- Batch analysis : Compare impurity profiles (e.g., via LC-MS) to rule out synthetic byproducts .

- Assay standardization : Use positive controls (e.g., known σ1 ligands) in functional assays (e.g., calcium flux) to normalize inter-lab variability .

- Structural analogs : Test derivatives (e.g., 3-(2,2-dichlorocyclopropyl)piperidine) to isolate fluorine-specific effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

- Methodology :

- Scaffold modifications : Replace piperidine with azepane to assess ring size impact on target engagement .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) to the cyclopropane ring and measure off-target activity via kinase profiling .

- Chiral resolution : Separate enantiomers using chiral HPLC and evaluate potency differences (e.g., IC in µM range for R vs. S isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.